molecular formula C14H13Cl2NO3 B11103830 6-[(3,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 19849-10-6

6-[(3,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B11103830
CAS No.: 19849-10-6
M. Wt: 314.2 g/mol
InChI Key: VUAMWEZSKAOCGZ-UHFFFAOYSA-N
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Description

6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a chemical compound with the molecular formula C14H13Cl2NO3 It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and a dichloroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of 3,4-dichloroaniline with a cyclohexene derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichloroanilino group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichloroanilino group may play a crucial role in binding to target proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichloroaniline derivatives, such as:

  • 2,3-dichloroaniline
  • 2,4-dichloroaniline
  • 2,5-dichloroaniline
  • 2,6-dichloroaniline
  • 3,5-dichloroaniline

Uniqueness

6-[(3,4-dichloroanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a carboxylic acid group. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

19849-10-6

Molecular Formula

C14H13Cl2NO3

Molecular Weight

314.2 g/mol

IUPAC Name

6-[(3,4-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13Cl2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)

InChI Key

VUAMWEZSKAOCGZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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